molecular formula C11H15F2NO B6902264 Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone

Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone

Cat. No.: B6902264
M. Wt: 215.24 g/mol
InChI Key: BUKIASDBXPCALG-UHFFFAOYSA-N
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Description

Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutene ring attached to a piperidine ring with a difluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclobutene and piperidine intermediates. The cyclobutene ring can be synthesized through cyclobutenylation reactions, often involving transition-metal-free strategies under mild conditions . The piperidine ring with a difluoromethyl group can be prepared using difluoromethylation processes, which have seen significant advancements in recent years .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutenone derivatives, while reduction could produce cyclobutanol derivatives.

Scientific Research Applications

Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound’s unique structure makes it valuable in materials science for developing new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The cyclobutene ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene derivatives: These compounds share the cyclobutene ring structure but may have different substituents, affecting their reactivity and applications.

    Difluoromethylated piperidines: Compounds with a piperidine ring and difluoromethyl group, similar to the piperidine moiety in Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone.

Uniqueness

This compound is unique due to the combination of the cyclobutene and difluoromethylated piperidine structures. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-10(13)9-6-1-2-7-14(9)11(15)8-4-3-5-8/h4,9-10H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIASDBXPCALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)F)C(=O)C2=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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